Product packaging for alpha-L-fructopyranose(Cat. No.:CAS No. 41847-69-2)

alpha-L-fructopyranose

Cat. No.: B12661541
CAS No.: 41847-69-2
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-UNTFVMJOSA-N
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Description

Alpha-L-Fructopyranose (CAS 41847-69-2 ) is the L-enantiomer of the fructopyranose ring structure, a less common form in nature compared to its D-fructose counterpart. As a six-membered ring sugar (pyranose), it is of significant interest in specialized research areas, particularly in the study of carbohydrate chemistry and enzyme specificity . In scientific research, fructopyranose structures have been identified as components of novel oligosaccharides isolated from fermented plant extracts. These compounds, which contain β-D-fructopyranosyl linkages, have been studied for their functional properties, including low digestibility and selective utilization by beneficial bacteria, suggesting potential applications in nutritional and prebiotic research . Furthermore, fructopyranose derivatives are of considerable pharmaceutical interest. A prominent example is the drug Topiramate, which is a sulfamate derivative of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, demonstrating the relevance of the fructopyranose scaffold in the development of neuromodulatory and anti-obesity therapeutics . The L-configuration of this compound makes it a valuable probe for investigating enzymatic pathways and metabolic processes that are specific to sugar stereochemistry, as L-sugars are generally not metabolized by conventional human glycolytic enzymes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12661541 alpha-L-fructopyranose CAS No. 41847-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-69-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

LKDRXBCSQODPBY-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Alpha L Fructopyranose and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a powerful, albeit often laborious, means to produce L-sugars. These methods rely on the precise control of stereochemistry through the strategic use of protecting groups and carefully chosen reaction conditions.

The de novo chemical synthesis of L-fructose, the parent monosaccharide of alpha-L-fructopyranose, has been achieved from various, more accessible precursor molecules. A key challenge is controlling the stereochemistry at each chiral center.

One notable pathway begins with the relatively inexpensive industrial chemical L-sorbose. google.com The core of this strategy involves the inversion of the hydroxyl groups at the C-3 and C-4 positions of L-sorbose to match the configuration of L-fructose. google.com The process typically involves:

Protection: The L-sorbose is first protected, for example, by forming a di-O-isopropylidene derivative to block reactive hydroxyl groups. google.com

Activation: A hydroxyl group, usually at C-3, is converted into a good leaving group, such as a mesylate or tosylate. google.com

Epoxide Formation: Under alkaline conditions, the hydroxyl oxygen at C-4 displaces the leaving group at C-3, forming a 3,4-oxirane (epoxide) ring and inverting the stereochemistry at C-3. google.com

Epoxide Opening: The epoxide ring is then opened under acidic or alkaline conditions, which inverts the configuration at C-4. google.com

Deprotection: Finally, removal of the protecting groups yields L-fructose. google.com

Other historical and laboratory-scale syntheses have started from different precursors, such as L-arabinonic acid and DL-glyceraldehyde, though these are often more elaborate or start with more expensive materials. google.com

Table 1: Comparison of Selected Chemical Synthesis Routes to L-Fructose

PrecursorKey Steps/ReagentsReported YieldReference
L-SorboseIsopropylidenation (SnCl₂ catalyst), Mesylation, Epoxide formation (NaOH), Acid hydrolysisHigh yield reported, specific overall yield not stated google.com
L-GlyceraldehydeAldol condensation with 1,3-dihydroxy-2-propanone (Dowex 1 resin), Acetonation60-65% (of the di-O-isopropylidene derivative) google.com
L-Arabinonic AcidFive-step synthesis (details not specified in source)Not specified google.com

The incorporation of an L-sugar, such as a furanose or pyranose form of an L-monosaccharide, into a larger oligosaccharide chain is a complex task requiring highly specific glycosylation methods. The fundamental challenge lies in forming the desired glycosidic bond with correct stereochemistry (α or β) and regioselectivity (i.e., at the correct hydroxyl group of the acceptor sugar). nih.gov

The synthesis of an oligosaccharide containing an alpha-L-fucopyranosyl group (a 6-deoxy-L-galactopyranosyl group, structurally related to L-fructopyranose derivatives) provides a relevant example of the strategies employed. In one approach, a protected L-fucopyranosyl bromide (the glycosyl donor) is condensed with a partially protected glucopyranoside (the glycosyl acceptor). nih.gov The reaction is often promoted by a halide ion catalyst in the presence of a hindered base and molecular sieves to ensure high yield and stereoselectivity for the α-linkage. nih.govnih.gov Subsequent deprotection steps, such as hydrogenolysis to remove benzyl (B1604629) protecting groups, yield the final target disaccharide. nih.gov

These multi-step syntheses are characterized by the extensive use of protecting groups to differentiate the numerous hydroxyl groups on both the donor and acceptor molecules, ensuring that the glycosidic bond forms only at the desired position. nih.govresearchgate.net

Table 2: Example of Targeted Synthesis of an L-Sugar-Containing Disaccharide

Target CompoundGlycosyl DonorGlycosyl AcceptorPromoter/ConditionsYieldReference
Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-α-D-glucopyranoside2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromideBenzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranosideTetraethylammonium bromide, diisopropylethylamine, molecular sieve82% nih.gov
Fully protected trisaccharide containing an α-L-fucopyranosyl unit2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromideA protected disaccharide acceptor with a free hydroxyl groupHalide-ion catalyzed glycosylationNot specified nih.gov

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions. This avoids the need for complex protection and deprotection steps.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. nih.govresearchgate.net This process is the basis of glycan biosynthesis in nature. For the synthesis of L-sugar-containing oligosaccharides, a GT with specificity for an L-sugar donor, such as GDP-L-fucose, is used. sigmaaldrich.com

The biosynthesis of these activated sugar donors is a critical first step, often accomplished through multi-enzyme cascades. nih.govworktribe.com Once the activated L-sugar donor is available, the GT facilitates its transfer to a specific hydroxyl group on an acceptor, forming a new glycosidic bond with precise stereocontrol. researchgate.netmdpi.com A key advantage of GTs is their high specificity, although many also exhibit a degree of substrate promiscuity, allowing them to be used for "glycodiversification" to create novel glycan structures. nih.govescholarship.org

Table 3: Glycosyltransferase-Mediated Synthesis Examples

Glycosyltransferase (Example)Sugar DonorAcceptorProduct TypeReference
α(1→3)GalactosyltransferaseUDP-GalactoseTerminal β-linked galactose on an acceptorα-Gal epitope sigmaaldrich.com
α-(1→3/4)-Fucosyltransferase (FucT-III)GDP-FucoseN-acetyllactosamine type acceptorsFucosylated oligosaccharide nih.gov
BLYdhE / BLYojKVarious nucleotide sugars (e.g., GDP-Man)Avermectin B1a, tetracyclinesGlycosylated natural products escholarship.org

Glycoside hydrolases (GHs) are enzymes that typically cleave glycosidic bonds. However, under specific conditions, their catalytic activity can be reversed to synthesize glycosides. wikipedia.orgbeilstein-journals.org There are two main approaches:

Thermodynamic Control (Reverse Hydrolysis): In this method, the equilibrium of the hydrolytic reaction is shifted toward synthesis by using a high concentration of the monosaccharide and the acceptor alcohol, often in a system with low water activity. beilstein-journals.org This approach generally leads to the formation of the thermodynamically most stable product. beilstein-journals.org

Kinetic Control (Transglycosylation): This approach is applicable to "retaining" GHs, which work via a two-step mechanism involving a glycosyl-enzyme intermediate. wikipedia.orgbeilstein-journals.org In the presence of a suitable acceptor molecule, this intermediate can be intercepted by the acceptor (acting as a nucleophile) before it is hydrolyzed by water. This kinetically controlled reaction, known as transglycosylation, results in a new glycoside. beilstein-journals.orgnih.gov This method is often more efficient than the thermodynamically controlled route. beilstein-journals.org

These approaches have been successfully used to synthesize various glycosides, including those with L-sugars like α-L-rhamnosides. nih.gov

The utility of enzymes in synthesizing a diverse range of L-sugar derivatives depends critically on their acceptor specificity. Many enzymes, particularly GTs, are highly specific for their natural acceptors. escholarship.org However, a significant number exhibit broader acceptor promiscuity, which can be exploited for synthetic purposes. nih.govsigmaaldrich.com

Characterizing this specificity involves screening the enzyme's activity with a panel of different potential acceptor molecules. For instance, studies on cyclodextrin (B1172386) glycosyltransferase revealed that while it acts on D-glucose-based substrates, it could also efficiently transfer glycosyl residues to acceptors like L-sorbose and D-xylose. nih.gov The enzyme showed high regioselectivity, transferring the glycosyl unit exclusively to the C3-hydroxyl group of L-sorbose and the C4-hydroxyl group of D-xylose. nih.gov Similarly, α-L-rhamnosidases and α-fucosidases have been studied for their ability to transfer L-rhamnose and L-fucose, respectively, to various acceptors. nih.gov Understanding these specificities is crucial for designing chemo-enzymatic pathways to novel and complex oligosaccharides containing L-sugars.

Table 4: Examples of Characterized Enzyme Acceptor Specificity

EnzymeL-Sugar Donor PrincipleTested AcceptorsSuccessful Acceptors & Linkage FormedReference
Cyclodextrin glycosyltransferaseTransglycosylation from cyclodextrinL-Sorbose, D-xylose, D-galactose3-O-α-D-glucopyranosyl-L-sorbose, 4-O-α-D-glucopyranosyl-D-xylose nih.gov
α-L-rhamnosidase (from Aspergillus terreus)Reverse hydrolysis with L-rhamnoseVarious alcoholsα-L-rhamnosides nih.gov
GH29 α-fucosidaseTransfucosylation from p-nitrophenyl-α-L-fucosidep-Nitrophenyl-β-D-glucose (pNP-Glc)α-(1→2) and α-(1→3) linked Fuc-Glc-pNP nih.gov

Selective Derivatization for Research Applications

The targeted chemical modification of this compound is a critical aspect of carbohydrate chemistry, enabling the synthesis of complex molecules and facilitating detailed analytical investigations. Through selective derivatization, researchers can precisely alter the reactivity of specific functional groups, thereby opening avenues for the construction of novel structures and the exploration of their chemical and biological roles. This section outlines the key strategies for the selective modification of this compound, with a focus on anomeric and hydroxyl group modifications, derivatization for improved analytical detection, and the creation of protected derivatives for use in multi-step synthetic sequences.

Strategies for Anomeric and Hydroxyl Group Modification

A primary strategy for achieving selectivity involves the use of protecting groups to temporarily block certain hydroxyl groups, thereby directing chemical reactions to the unprotected sites. For instance, bulky protecting groups like trityl (Tr) and tert-butyldimethylsilyl (TBDMS) exhibit a high degree of selectivity for the sterically less hindered primary hydroxyl group at the C-1 position. Benzyl (Bn) ethers are also commonly employed for hydroxyl protection.

The anomeric hydroxyl group can be selectively activated to facilitate the formation of glycosides. Classical methods such as the Koenigs-Knorr reaction, which utilizes a glycosyl halide in the presence of a promoter like silver carbonate, can be effectively applied to L-fructose derivatives. An alternative and widely used approach involves the use of trichloroacetimidate (B1259523) donors. These donors are activated under acidic conditions to react with an alcohol acceptor, leading to the formation of a glycosidic linkage. The choice of reaction conditions and the nature of the protecting groups on the other hydroxyls can allow for the controlled synthesis of either α or β-glycosides.

The selective derivatization of the secondary hydroxyl groups at the C-3, C-4, and C-5 positions is more challenging due to their similar chemical environments and reactivity. However, specific reagents and reaction conditions can achieve regioselectivity. For example, the formation of a dibutylstannylene acetal (B89532) between two adjacent hydroxyl groups can enhance the nucleophilicity of one of those hydroxyls, enabling selective alkylation or acylation at that position.

Derivatization for Enhanced Analytical Characteristics

To enable the analysis of this compound and its derivatives using techniques such as gas chromatography (GC) and mass spectrometry (MS), it is often necessary to convert the polar hydroxyl groups into less polar and more volatile functionalities. This process, known as derivatization, significantly improves the analytical characteristics of the sugar.

A prevalent method is silylation, which involves the conversion of hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the sugar with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). The resulting TMS-ethers of this compound are substantially more volatile and thermally stable, making them amenable to separation and detection by GC-MS.

Acetylation is another frequently employed derivatization technique. The reaction of this compound with acetic anhydride (B1165640), often in the presence of a base like pyridine, converts the hydroxyl groups into acetate (B1210297) esters. These acetylated derivatives also exhibit increased volatility suitable for GC analysis. Furthermore, the mass spectra of these derivatives often display characteristic fragmentation patterns that are valuable for structural elucidation.

For enhanced detection in high-performance liquid chromatography (HPLC), particularly with UV or fluorescence detectors, chromophoric or fluorophoric tags can be introduced. For instance, benzoylation, the introduction of a benzoyl group, renders the sugar derivative detectable by UV absorbance. Similarly, attaching fluorescent labels to the anomeric position or other hydroxyl groups allows for highly sensitive detection, which is especially useful in the analysis of complex biological matrices.

Formation of Protected Derivatives for Multi-Step Synthesis

The synthesis of complex carbohydrates, including oligosaccharides and glycoconjugates, invariably relies on a multi-step approach. This necessitates the strategic use of protecting groups to selectively mask and unmask the various hydroxyl groups of this compound in a controlled manner. The selection of these protecting groups is paramount and is dictated by their stability under different reaction conditions. An orthogonal protecting group strategy, which allows for the removal of different protecting groups under distinct and non-interfering conditions, is a highly powerful tool in complex carbohydrate synthesis.

Common protecting groups for the hydroxyl functions of pyranoses include ethers (e.g., benzyl), silyl (B83357) ethers (e.g., TBDMS), acetals (e.g., isopropylidene), and esters (e.g., acetate). For example, an isopropylidene acetal can be used to simultaneously protect the C-2 and C-3 hydroxyls, and this group can be subsequently removed under mild acidic conditions. Benzyl ethers are robust and stable to a wide range of reagents but can be selectively cleaved by catalytic hydrogenolysis. Silyl ethers like TBDMS are typically removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF).

A representative synthetic sequence might involve the selective protection of the primary hydroxyl group of this compound as a trityl ether. The remaining secondary hydroxyls could then be protected, for example, as benzyl ethers. Subsequent selective removal of the trityl group would furnish a derivative with a single free primary hydroxyl group, which is then available for further specific functionalization. This strategic manipulation of protecting groups enables the precise and efficient construction of intricate target molecules derived from this compound.

Structural Elucidation and Conformational Analysis of Alpha L Fructopyranose

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the intricate structural details of carbohydrates. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for characterizing the structure and conformation of molecules in solution.

NMR spectroscopy provides a wealth of information on the connectivity of atoms, the stereochemistry, and the conformational equilibria of monosaccharides. Since alpha-L-fructopyranose is the enantiomer of alpha-D-fructopyranose, their NMR spectra are identical, allowing data from the more commonly studied D-enantiomer to be applied directly to the L-form. In aqueous solutions, fructose (B13574) exists as a mixture of tautomers, including α- and β-pyranose forms, α- and β-furanose forms, and a small amount of the open-chain keto form. The alpha-pyranose form constitutes a minor fraction of this equilibrium mixture.

Proton NMR (¹H NMR) is a primary technique for determining the anomeric configuration of sugars. The chemical shift of the anomeric proton is highly sensitive to its stereochemical environment. However, in fructopyranose, there is no anomeric proton as the anomeric carbon (C-2) is a quaternary center. Structural information is therefore derived from the chemical shifts of other protons on the pyranose ring and their scalar (J) coupling constants.

Table 1: ¹H NMR Chemical Shifts for D-Fructose Tautomers in D₂O
TautomerH-1aH-1bH-3H-4H-5H-6aH-6b
α-pyranose 3.823.734.133.874.023.633.56
β-pyranose 3.623.564.103.803.803.903.78
α-furanose 3.723.654.514.184.033.823.73
β-furanose 3.893.564.284.133.943.773.70
keto 4.214.214.344.034.034.744.74

Note: Data corresponds to D-fructose, the enantiomer of L-fructose. Chemical shifts are expressed in ppm.

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful complement to ¹H NMR, offering a wider range of chemical shifts and providing direct information about the carbon skeleton of the molecule. Each carbon atom in this compound gives a distinct signal, and the chemical shift of each carbon is sensitive to its local electronic environment, including the stereochemistry of hydroxyl groups and the ring conformation.

The chemical shift of the anomeric carbon (C-2) is particularly diagnostic of the anomeric configuration and the ring size (pyranose vs. furanose). In general, the anomeric carbons of pyranoses resonate in the range of 90-100 ppm. wikipedia.org The chemical shifts of the other ring carbons (C-3, C-4, C-5) and the exocyclic carbons (C-1 and C-6) provide further confirmation of the pyranose structure and its conformation. For instance, carbons bearing hydroxyl groups typically resonate between 68 and 77 ppm, while the exocyclic hydroxymethyl group (C-1 and C-6) carbons are found in the 60-64 ppm range. wikipedia.org

Table 2: ¹³C NMR Chemical Shifts for alpha-D-Fructopyranose in D₂O
Carbon AtomChemical Shift (ppm)
C-164.1
C-298.8
C-368.3
C-470.3
C-570.3
C-662.8

Note: Data corresponds to D-fructose, the enantiomer of L-fructose.

Due to the significant overlap of proton signals in the ¹H NMR spectra of carbohydrates, one-dimensional techniques are often insufficient for a complete and unambiguous assignment of all resonances. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities and establishing the complete covalent structure. globalsciencebooks.infonih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. By tracing the correlations in a COSY spectrum, it is possible to map out the entire spin system of the monosaccharide, starting from a well-resolved proton signal. globalsciencebooks.infoyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the resonances of protonated carbons. globalsciencebooks.infonih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (like the anomeric C-2 in fructopyranose) and for establishing the connectivity between different parts of the molecule. For instance, a correlation between the protons on C-6 and the anomeric carbon C-2 can confirm the pyranose ring structure. globalsciencebooks.info

The combined application of these 2D NMR techniques allows for the systematic and complete assignment of all ¹H and ¹³C NMR signals of this compound, even within a complex mixture of its other tautomeric forms. globalsciencebooks.info

For complex carbohydrates or for studying subtle conformational details, more advanced NMR methodologies can be employed to enhance resolution and sensitivity.

Saturation Transfer Difference (STD) NMR and Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY): These techniques are particularly useful for studying the interaction of carbohydrates with other molecules, such as proteins. While not directly providing information on the isolated structure of this compound, they can reveal which parts of the sugar are involved in binding and what its conformation is in the bound state. rsc.org

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. DOSY can be used to distinguish between different anomers or tautomers of a sugar in solution.

Solid-State NMR (ssNMR): For studying the structure of this compound in its solid, crystalline state, ssNMR can provide valuable information on the conformation and packing of the molecules in the crystal lattice. This can be particularly useful when single crystals suitable for X-ray diffraction are not available.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which reveals the precise positions of all atoms in the crystal lattice.

A search of the available scientific literature did not yield a specific crystal structure for pure this compound. However, the principles of carbohydrate stereochemistry suggest that the pyranose ring would adopt a chair conformation to minimize steric strain. stackexchange.com In the case of this compound, the expected most stable chair conformation would be the ¹C₄ form, which places the bulky hydroxymethyl group at C-2 in an equatorial position. The determination of the crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles, offering a static picture of the molecule that complements the dynamic information obtained from NMR studies in solution.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the structural characterization of carbohydrates like this compound. These techniques probe the vibrational motions of atoms within a molecule, providing a unique "molecular fingerprint" that is highly sensitive to the local chemical environment, conformation, and intermolecular interactions. cdnsciencepub.comnih.gov The vibrational spectra for this compound are identical to its enantiomer, alpha-D-fructopyranose, and show characteristic bands corresponding to specific functional groups and skeletal motions. scielo.br

The vibrational spectrum of fructopyranose can be broadly divided into three main regions: cdnsciencepub.comresearchgate.net

O-H Stretching Region (3650–3100 cm⁻¹): This region is dominated by the stretching vibrations of the multiple hydroxyl (-OH) groups. The broadness and position of these bands are particularly sensitive to the strength and nature of hydrogen bonding networks within the crystal lattice and in solution. cdnsciencepub.com

C-H Stretching Region (3000–2800 cm⁻¹): Sharp bands in this region are attributable to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) and methine (-CH) groups of the pyranose ring. cdnsciencepub.comresearchgate.net The specifics of these bands can be very sensitive to minor structural and conformational changes in the molecule. cdnsciencepub.com

Fingerprint Region (1500–600 cm⁻¹): This is the most complex and information-rich region of the spectrum. It contains a multitude of coupled vibrations, including C-O stretching, C-C stretching, O-C-H, C-C-H, and C-O-H bending modes. scielo.br These bands are highly characteristic of the specific anomer and conformation, making this region exceptionally useful for identifying the compound and analyzing its detailed structure. researchgate.net

Density Functional Theory (DFT) calculations have been employed to assign these vibrational modes, showing good agreement with experimental FTIR and Raman data for related fructose anomers. scielo.brscielo.br Such analyses confirm that most vibrational modes in the fingerprint region are highly coupled. researchgate.net

Table 1: Characteristic Vibrational Regions for Fructopyranose This table is generated based on typical data for fructopyranose anomers.

Spectral Region (cm⁻¹) Vibrational Assignment Significance
3650–3100O-H stretchingIndicates the extent and strength of hydrogen bonding.
3000–2800C-H stretching (asymmetric and symmetric)Corresponds to -CH₂ and -CH groups on the pyranose ring.
1500–1300O-C-H, C-C-H, and C-O-H deformationComplex coupled modes sensitive to local geometry.
1200–950C-O and C-C stretchingRelates to the carbohydrate backbone and glycosidic bond.
Below 950Ring vibrations, C-C-O deformationsCharacteristic of the pyranose ring's specific conformation.

Conformational Studies

Like other hexopyranoses, the six-membered ring of this compound is not planar. To minimize angular and torsional strain, it adopts a puckered, non-planar conformation. The most stable and predominant conformation for pyranose rings is the chair conformation. libretexts.orguomustansiriyah.edu.iq For fructose, the pyranose ring is formed when the hydroxyl group on carbon 6 attacks the ketone at carbon 2. libretexts.org

There are two primary chair conformations possible for a pyranose ring, for example, the ¹C₄ and ⁴C₁ conformations in aldopyranoses. For ketopyranoses like fructose, the equivalent conformations are designated, for instance, as ²C₅. ox.ac.uknih.gov In L-sugars, the bulky terminal -CH₂OH group is oriented downwards (axially in one chair form) when drawn in the standard Haworth projection. libretexts.orglibretexts.org The relative stability of the two possible chair conformations is determined by the steric interactions of the bulky substituents (-OH and -CH₂OH groups). The conformation that places the maximum number of these bulky groups in the more spacious equatorial positions is energetically favored over the one where they occupy the more sterically hindered axial positions. libretexts.orguomustansiriyah.edu.iq In the case of the closely related β-D-fructopyranose, the ²C₅ chair conformation is the dominant form. ox.ac.uknih.gov The specific chair conformation of this compound will similarly be the one that minimizes 1,3-diaxial repulsions between its substituents.

The conformation of this compound is significantly influenced by a stereoelectronic phenomenon known as the anomeric effect. wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in fructose) of a pyranose ring to occupy the axial position, even though steric considerations would typically favor the larger equatorial position. scripps.edudypvp.edu.in

This preference is explained by a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent at the anomeric carbon). wikipedia.org For this stabilizing hyperconjugation to occur effectively, the orbitals must be anti-periplanar (aligned at approximately 180°), a condition that is met when the substituent is in the axial position. wikipedia.org Another contributing factor is the minimization of dipole-dipole repulsion; the axial configuration results in a more opposed, lower-energy arrangement of the dipoles associated with the ring oxygen and the anomeric substituent. dypvp.edu.in

The three-dimensional structure and conformational stability of this compound are profoundly dictated by a complex network of intramolecular hydrogen bonds. ox.ac.uk The pyranose ring is decorated with multiple hydroxyl (-OH) groups, which can act as both hydrogen bond donors (the H atom) and acceptors (the O atom).

These hydrogen bonding networks bridge different parts of the molecule, such as interactions between the various hydroxyl groups on the pyranose ring. nih.goviucr.org The specific geometry of these bonds, including the donor-acceptor distances and angles, is a key feature of the molecule's low-energy state. This intricate web of interactions is fundamental to the structural rigidity of the molecule and plays a critical role in defining its chemical properties and biological recognition. mdpi.com

Reactivity and Reaction Mechanisms of Alpha L Fructopyranose

Glycosidic Bond Formation and Cleavage

The formation and cleavage of glycosidic bonds are fundamental reactions of alpha-L-fructopyranose, dictating its role in the structure of oligosaccharides and polysaccharides.

Glycosylation Reactions and Stereoselectivity

Glycosylation involves the formation of a glycosidic bond between the anomeric carbon of this compound and a hydroxyl group of another molecule, which can be another carbohydrate or a non-carbohydrate aglycone. wikipedia.org This reaction is a type of nucleophilic substitution at the anomeric carbon. youtube.com The stereoselectivity of this reaction, meaning the preferential formation of either an α- or β-glycosidic linkage, is influenced by several factors. These include the nature of the glycosyl donor (the fructopyranose derivative), the glycosyl acceptor (the nucleophile), the solvent, and the reaction temperature. mpg.de

The formation of the glycosidic bond proceeds through a mechanism that can be on the borderline between SN1 and SN2 pathways. nih.gov In an SN1-like mechanism, the leaving group at the anomeric carbon departs to form a resonance-stabilized oxocarbenium ion intermediate. The nucleophile then attacks this planar intermediate from either face, potentially leading to a mixture of α and β products. In an SN2-like mechanism, the nucleophile attacks the anomeric carbon as the leaving group departs, resulting in an inversion of configuration. rsc.orgrsc.org

The orientation of the substituents on the pyranose ring, particularly at C-2, can influence the stereochemical outcome. For instance, the presence of a participating group at C-2 can lead to the formation of a cyclic intermediate that blocks one face of the molecule, thereby favoring the formation of a specific anomer. The choice of solvent can also play a significant role; non-polar solvents may favor SN2-like pathways, while polar, coordinating solvents can stabilize the oxocarbenium ion, promoting SN1-like reactions. frontiersin.org

Hydrolysis Mechanisms and Kinetic Studies

Hydrolysis is the cleavage of a glycosidic bond by the addition of water, the reverse of glycosylation. savemyexams.comlibretexts.org This reaction is typically catalyzed by acid or enzymes. The acid-catalyzed hydrolysis of fructopyranosides generally follows a mechanism involving protonation of the glycosidic oxygen, followed by the departure of the aglycone to form an oxocarbenium ion. Subsequent attack by a water molecule yields the free fructopyranose. rsc.org

Kinetic studies on the hydrolysis of fructooligosaccharides have shown that the reaction generally follows pseudo-first-order kinetics. nih.gov The rate of hydrolysis is significantly influenced by pH and temperature. Acidic conditions greatly accelerate the hydrolysis of fructosides compared to neutral or basic conditions. nih.govresearchgate.net This is because the protonation of the glycosidic oxygen is a key step in the reaction mechanism. researchgate.net

The activation energy for the hydrolysis of these glycosidic bonds can be determined using the Arrhenius equation by studying the reaction rate at different temperatures. nih.gov Such studies provide valuable insights into the stability of fructosides under various conditions.

Transformations at the Anomeric Center

The anomeric center of this compound is a focal point of its reactivity, undergoing mutarotation and nucleophilic substitution reactions.

Mutarotation Kinetics and Equilibrium Dynamics

In aqueous solution, this compound exists in equilibrium with its other cyclic forms (β-L-fructopyranose, α-L-fructofuranose, and β-L-fructofuranose) and the open-chain keto form. libretexts.orgyoutube.com This interconversion between anomers is known as mutarotation and results in a change in the optical rotation of the solution over time until equilibrium is reached. khanacademy.orgmasterorganicchemistry.com

The mechanism of mutarotation involves the opening of the pyranose ring to the open-chain form, followed by rotation around the C2-C3 bond and subsequent re-closure of the ring to form either the α or β anomer. rsc.org This process is catalyzed by both acids and bases. studentvip.com.au

The equilibrium distribution of the different forms of L-fructose in solution is dependent on factors such as temperature, pH, and solvent. nih.gov For the closely related D-fructose in aqueous solution, the equilibrium mixture is dominated by the β-pyranose form (approximately 70%), with smaller amounts of the β-furanose (around 23%) and the α-anomers. libretexts.org

Nucleophilic Substitution Reactions and Their Mechanistic Pathways

The anomeric hydroxyl group of this compound can be replaced by other nucleophiles in nucleophilic substitution reactions. These reactions are crucial for the synthesis of various fructose (B13574) derivatives. The mechanistic pathways for these substitutions can range from SN1 to SN2, similar to glycosylation reactions. rsc.orgrsc.org

In an SN1-type reaction, the anomeric hydroxyl group is first protonated under acidic conditions, making it a good leaving group (water). Departure of the water molecule generates a planar, resonance-stabilized oxocarbenium ion. youtube.com This intermediate can then be attacked by a nucleophile from either the top or bottom face, leading to a mixture of α and β products.

Alternatively, under conditions that favor an SN2 mechanism, the incoming nucleophile attacks the anomeric carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the anomeric center. nih.gov The specific pathway followed depends on the reaction conditions, including the nature of the nucleophile, the leaving group, and the solvent. rsc.org

Redox Reactions

The carbonyl group in the open-chain form of L-fructose allows it to undergo both oxidation and reduction reactions.

Oxidation: Although L-fructose is a ketose, it is considered a reducing sugar. This is because under the basic conditions of common tests for reducing sugars (like Tollens' or Benedict's reagents), it can isomerize to the aldoses L-glucose and L-mannose via an enediol intermediate. libretexts.orgstackexchange.com These aldoses are then readily oxidized. Stronger oxidizing agents, such as nitric acid, can oxidize fructose, leading to the cleavage of carbon-carbon bonds and the formation of a mixture of smaller carboxylic acids, including glycolic acid, tartaric acid, and trihydroxyglutaric acid. youtube.comstackexchange.com The oxidation of fructose with potassium permanganate (B83412) in an acidic medium has also been studied, with the reaction proceeding through the formation of a complex between the permanganate ion and fructose. scirp.orgscirp.org

Reduction: The keto group of L-fructose can be reduced to a hydroxyl group. This reduction creates a new chiral center at C-2, resulting in the formation of two epimeric sugar alcohols (alditols). The reduction of L-fructose with a reducing agent like sodium borohydride (B1222165) yields a mixture of L-glucitol (L-sorbitol) and L-mannitol. rsc.orgembibe.comchemistrysteps.com

Oxidation Pathways and Product Characterization

The oxidation of this compound, a ketose, involves the transformation of its hydroxyl groups and, under certain conditions, cleavage of its carbon-carbon bonds. The reaction pathways and resulting products are highly dependent on the nature of the oxidizing agent and the reaction conditions.

With strong oxidizing agents, such as permanganate in an acidic medium, L-fructose undergoes oxidation that can lead to the formation of carboxylic acids. researchgate.net The reaction mechanism involves the formation of an intermediate complex between the sugar and the oxidant. This is followed by the cleavage of C-C bonds, resulting in a mixture of smaller acidic and neutral compounds. For instance, the oxidation of the related D-fructose with permanganate has been shown to yield formic acid and other degradation products. researchgate.net

Characterization of the oxidation products of this compound can be performed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is often employed to separate the complex mixture of products, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation of the individual compounds formed.

Table 1: Examples of Oxidizing Agents and Potential Products from this compound Oxidation

Oxidizing Agent Typical Reaction Conditions Potential Oxidation Products
Potassium Permanganate (KMnO₄) Acidic L-threonic acid, L-glyceric acid, Formic acid
Nitric Acid (HNO₃) Concentrated, Heated L-tartaric acid, L-glyceric acid

Reduction Reactions and Sugar Alcohol Formation

The reduction of the ketone group at the C2 position of this compound yields a mixture of two epimeric sugar alcohols, also known as alditols. This occurs because the planar ketone group can be attacked by the reducing agent from either face, leading to two different stereochemical outcomes at the newly formed chiral center.

The primary products of the reduction of L-fructose are L-mannitol and L-glucitol (also known as L-sorbitol). These two compounds are epimers at the C2 position. The ratio of the two sugar alcohols formed can be influenced by the choice of reducing agent and the reaction conditions.

Common reducing agents used for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂ with a metal catalyst like Raney nickel).

Table 2: Products of this compound Reduction

Reducing Agent Product 1 Product 2
Sodium Borohydride (NaBH₄) L-Mannitol L-Glucitol (L-Sorbitol)

Selective Chemical Modifications of Hydroxyl Groups

The this compound molecule possesses several hydroxyl (-OH) groups with differing reactivity, which allows for selective chemical modifications. The reactivity of a specific hydroxyl group is influenced by factors such as its position (primary vs. secondary), steric hindrance, and its role in intramolecular hydrogen bonding. researchgate.net

Strategies for selective modification often involve the use of protecting groups to block certain hydroxyls while allowing others to react. ncsu.edu For example, bulky reagents like trityl chloride will preferentially react with the less sterically hindered primary hydroxyl group at the C1 or C6 position (depending on the ring form).

Common selective modifications include:

Esterification and Etherification: Hydroxyl groups can be converted to esters or ethers. By carefully choosing reagents and reaction conditions, it is possible to achieve regioselectivity. For example, tosylation can be directed to a specific hydroxyl group, which can then serve as a good leaving group for subsequent nucleophilic substitution reactions. stackexchange.com

Acetal (B89532) and Ketal Formation: The reaction of fructose with an aldehyde or ketone in the presence of an acid catalyst can form cyclic acetals or ketals, protecting two adjacent hydroxyl groups. This strategy is often used to protect specific diol units within the sugar molecule. stackexchange.com

Oxidation: Selective oxidation of a primary hydroxyl group to a carboxylic acid can be achieved using specific catalysts, such as TEMPO-mediated oxidation.

These selective modifications are crucial in the synthesis of complex carbohydrate-based molecules and for studying the structure-activity relationships of fructose-containing compounds. researchgate.net

Table 3: Reagents for Selective Modification of Hydroxyl Groups

Reagent Type of Modification Selectivity
Trityl chloride Etherification Primary hydroxyls (e.g., C1, C6)
TBDMS chloride Silylation (Etherification) Primary hydroxyls
Acetic anhydride (B1165640) in pyridine Acetylation (Esterification) Can be selective under controlled conditions
Tosyl chloride Sulfonylation (Esterification) Often targets more reactive hydroxyls

Computational Chemistry and Molecular Modeling of Alpha L Fructopyranose

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and energy of molecules with high accuracy. For alpha-L-fructopyranose, these methods are instrumental in determining its intrinsic properties in the absence of environmental effects.

Geometry Optimization and Energy Minimization of Anomers and Tautomers

The geometry of a molecule corresponds to the three-dimensional arrangement of its atoms. Geometry optimization is a computational process that seeks to find the arrangement of atoms that results in the lowest possible energy, representing the most stable structure. For carbohydrates like L-fructose, this is a critical step as they exist as a mixture of different isomers, including anomers (differing in configuration at the anomeric carbon, C2 for fructose) and tautomers (isomers that interconvert, such as the pyranose and furanose ring forms).

Table 1: Representative Theoretical Relative Energies of Fructose (B13574) Anomers (Hypothetical for this compound)

Tautomer/AnomerConformationMethodRelative Energy (kcal/mol)
This compound2C5 (Chair)DFT/B3LYPData not available
beta-L-fructopyranose2C5 (Chair)DFT/B3LYPData not available
alpha-L-fructofuranoseEnvelope/TwistDFT/B3LYPData not available
beta-L-fructofuranoseEnvelope/TwistDFT/B3LYPData not available

Note: This table is illustrative of the type of data generated from QM calculations. Specific values for this compound were not found in the surveyed literature.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as 1H and 13C. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. While extensive computational studies on the 13C NMR chemical shifts of various saccharides in the solid state have been conducted, specific calculated values for this compound in solution are not prevalent in the literature. mdpi.com For D-fructose, it is known that the different tautomers give rise to distinct peaks in the 13C NMR spectrum. researchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. QM calculations can predict the frequencies and intensities of these vibrations. By calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), the harmonic vibrational frequencies can be obtained. These theoretical spectra can aid in the assignment of experimental spectral bands. Studies on D-fructopyranose have utilized these methods to establish force fields and analyze their vibrational spectra. researchgate.netresearchgate.net

Table 2: Representative Calculated Spectroscopic Parameters for a Fructopyranose Anomer (Hypothetical for this compound)

ParameterNucleus/ModeCalculated Value
13C NMR Chemical ShiftC1Data not available
13C NMR Chemical ShiftC2 (Anomeric)Data not available
1H NMR Chemical ShiftH1Data not available
Vibrational FrequencyO-H stretchData not available
Vibrational FrequencyC-O stretchData not available

Note: This table illustrates the type of data obtained from such calculations. Specific values for this compound are not available in the reviewed literature.

Elucidation of Reaction Mechanisms and Transition States

QM calculations are invaluable for studying chemical reactions at a molecular level. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms, such as the interconversion between different tautomers of fructose (mutarotation) or its degradation pathways. The activation energies for these processes can be calculated, providing insights into their kinetics. For instance, the keto-enol tautomerism that is central to the interconversion of sugars can be studied computationally. news-medical.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as this compound, in a condensed phase, typically in solution.

Conformational Sampling in Solution

In solution, a flexible molecule like this compound will not exist in a single static conformation but will instead explore a range of different shapes. MD simulations are ideally suited to sample these conformations by simulating the molecule's trajectory over time. This allows for the determination of the probability of finding the molecule in a particular conformation, providing a picture of its conformational landscape. For carbohydrates, this includes the puckering of the pyranose ring and the orientation of the hydroxymethyl and hydroxyl groups. While MD simulations have been used to study the behavior of D-fructose in aqueous solutions, detailed conformational sampling data specifically for the this compound anomer is not extensively reported. nih.gov

Table 3: Representative Conformational Distribution from MD Simulations (Hypothetical for this compound in Water)

ConformationPopulation (%)
2C5 (Chair)Data not available
Skew-BoatData not available
OtherData not available

Note: This table is a representation of the type of data that can be generated. Specific values for this compound were not found in the surveyed literature.

Studies of Solvent Effects on Sugar Conformation and Tautomeric Distribution

The solvent plays a crucial role in the behavior of sugars. The interactions between the sugar and solvent molecules, primarily through hydrogen bonding, can significantly influence the conformational preferences of the sugar and the equilibrium between its different tautomers. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these effects.

By running simulations in different solvents, it is possible to understand how the solvent environment modulates the tautomeric distribution of fructose. For D-fructose, it is known that the equilibrium between the pyranose and furanose forms, as well as the alpha and beta anomers, is solvent-dependent. researchgate.net For example, in aqueous solution, the β-pyranose form of D-fructose is predominant. nih.gov MD simulations can provide insights into the specific hydrogen bonding networks and solvation structures that lead to these preferences. While specific studies on the solvent effects on the tautomeric distribution of L-fructose are less common in the literature, the principles and computational approaches would be the same.

Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how ligands like α-L-fructopyranose fit into the active sites of enzymes or the binding pockets of proteins.

Docking algorithms explore a vast conformational space to identify the most energetically favorable binding pose of a ligand within a protein's active site. For α-L-fructopyranose, this involves predicting its three-dimensional orientation and conformation when interacting with key amino acid residues of an enzyme. For instance, in enzymes like sucrose (B13894) isomerase, which acts on substrates containing fructose, the precise positioning of the fructosyl moiety is critical for the catalytic mechanism. nih.gov

Computational docking can screen potential binding poses and rank them based on scoring functions that estimate the binding affinity. nih.govresearchgate.net The results from these studies can elucidate the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that anchor α-L-fructopyranose in the active site, providing a structural basis for understanding enzyme specificity and catalysis. Research on enzymes like glucosamine-fructose-6-phosphate aminotransferase utilizes docking to visualize these interactions in two and three dimensions. researchgate.net

Different anomers of a sugar can exhibit distinct binding affinities and specificities for the same protein due to their different stereochemistry. Docking studies are invaluable for comparing how α-L-fructopyranose and other fructose anomers (e.g., β-L-fructopyranose, α-L-fructofuranose) interact within the same binding pocket.

A computational study on an insect taste receptor demonstrated the use of docking to evaluate the binding of D-fructose anomers. researchgate.net The study calculated the lowest energy poses for different anomers within the ligand-binding pocket and compared them with experimental electron density maps. Such analyses reveal that different anomers can adopt positions that similarly align key hydrogen-bonding groups and hydrophobic surfaces, explaining how a receptor might bind multiple forms of the sugar. researchgate.net These methodologies are directly applicable to studying the L-anomers of fructose.

The table below summarizes typical interactions between fructose anomers and amino acid residues in a binding pocket, as predicted by docking studies.

Interaction TypeInteracting Fructose GroupPotential Amino Acid Residues
Hydrogen Bond (Donor)Hydroxyl (-OH) groupsAspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor)Ring Oxygen, Hydroxyl OxygensArginine, Lysine, Histidine, Serine
HydrophobicC-H groups on the pyranose ringLeucine, Isoleucine, Valine, Phenylalanine
van der WaalsAll atomsAll surrounding residues

Force Field Development and Refinement for Carbohydrate Systems

The accuracy of molecular simulations, including docking and molecular dynamics, is fundamentally dependent on the quality of the underlying force field. A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms. nih.gov Carbohydrates present unique challenges for force field development due to their high flexibility, numerous chiral centers, and complex electronic effects like the anomeric effect. nih.gov

Several major biomolecular force fields have been specifically parameterized to model carbohydrates accurately. These include:

CHARMM: The CHARMM force field for carbohydrates is developed hierarchically, enabling the simulation of various monosaccharides and their linkages. maynoothuniversity.ie

GLYCAM: This is a parameter set developed specifically for carbohydrates to be used with the AMBER force field framework. It is designed to capture the flexibility of glycosidic linkages and hydroxyl groups. nih.gov

GROMOS: This force field has parameter sets developed for the explicit-solvent simulation of hexopyranose-based carbohydrates, compatible with its parameters for other biomolecules. researchgate.net

AMOEBA: As a polarizable force field, AMOEBA explicitly accounts for electronic polarization, which can improve the accuracy of simulations, particularly in modeling hydration and intermolecular interactions. nih.gov

Developing a robust carbohydrate force field involves parameterizing bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions). nih.gov These parameters are often derived from high-level quantum mechanical calculations and validated against experimental data, such as vibrational spectra or NMR-derived conformational populations. nih.gov For instance, a force field for β-D-fructopyranose was established by fitting parameters to agree with experimental infrared and Raman spectra. nih.gov The transferability of these parameters allows for the modeling of related molecules like α-L-fructopyranose. nih.gov Continuous refinement of these force fields is crucial for improving the predictive power of computational studies on carbohydrate systems. nih.govmaynoothuniversity.ie

The table below provides a comparison of common force fields used for carbohydrate simulations.

Force FieldTypeKey Features
CHARMMAdditiveHierarchical parameterization, compatible with protein/lipid parameters. maynoothuniversity.ie
GLYCAMAdditiveDeveloped within the AMBER framework, focuses on glycosidic linkage flexibility. nih.gov
GROMOSAdditiveParameterized for hexopyranoses in explicit solvent. researchgate.net
AMOEBAPolarizableExplicitly includes electronic polarization for higher accuracy in interactions. nih.gov

Mechanisms of Biological Recognition and Interaction in Glycobiology Research

Role as a Constituent of Complex Carbohydrates and Glycoconjugates

Scientific literature extensively documents the composition of naturally occurring complex carbohydrates and glycoconjugates. These molecules are polymers constructed from a specific set of monosaccharide units. In the vast majority of organisms, the sugars incorporated into these chains are in the D-configuration. For instance, polysaccharides like cellulose and starch are polymers of D-glucose, while chitin is a polymer of N-acetyl-D-glucosamine.

Fructose (B13574), when found in polysaccharides, is typically in the form of D-fructofuranose. Notable examples include:

Inulin: A storage polysaccharide found in many plants, consisting of repeating units of β-D-fructofuranose. ncert.nic.in

Levan: A fructan produced by various microorganisms and some plants, composed of β-D-fructofuranose units.

While some bacterial polysaccharides have been found to contain fructose, the literature to date has identified it as the D-isomer. There is no substantive evidence to suggest that L-fructose, and specifically the alpha-L-fructopyranose anomer, is incorporated into any known natural complex carbohydrate or glycoconjugate. This absence is critical, as the biological recognition systems discussed below are predicated on the existence of a substrate within a biological context.

Substrate Specificity Studies of Glycosidases and Glycosyltransferases

The enzymes responsible for the synthesis (glycosyltransferases) and degradation (glycosidases) of complex carbohydrates exhibit a high degree of specificity for their substrates. This specificity extends to the identity of the monosaccharide, its anomeric configuration (alpha or beta), and the linkage position.

Enzymatic Hydrolysis Kinetics and Mechanisms

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Their active sites are exquisitely shaped to accommodate a specific sugar in a particular conformation. For example, enzymes that hydrolyze fructans like inulin are known as fructan hydrolases (or inulinases) and are specific for the β-(2,1)-linked D-fructofuranose units of their substrates. There are no known naturally occurring glycosidases that have been characterized to act on this compound residues within a polysaccharide, as no such natural polysaccharide has been identified.

Investigation of Glycosyltransferase Substrate Preferences with L-Sugars

Glycosyltransferases are responsible for building complex carbohydrates by transferring a monosaccharide from an activated donor (like a nucleotide sugar) to an acceptor molecule. These enzymes are highly specific for the sugar they transfer. The biosynthetic pathways in organisms are geared to produce activated donors of D-sugars, such as UDP-D-glucose, UDP-D-galactose, and GDP-D-mannose. While some L-sugars, like L-fucose and L-rhamnose, are found in nature and have dedicated glycosyltransferases, these are exceptions, and an enzymatic machinery for the activation and transfer of L-fructose for polysaccharide synthesis has not been discovered. Therefore, studies on glycosyltransferase substrate preferences with L-fructose in the context of glycoconjugate biosynthesis are absent from the literature.

Research into Carbohydrate-Protein Interactions

The specific recognition of carbohydrate structures by proteins is a fundamental process in cell-cell communication, immunity, and host-pathogen interactions.

Binding Studies with Lectins and Receptors

Lectins are a diverse class of proteins that bind to specific carbohydrate structures. Their binding pockets are adapted to the shape and chemical properties of their target glycans. For example, some lectins specifically recognize terminal D-mannose or D-galactose residues. Binding studies are conducted to determine the affinity and specificity of a lectin for a particular carbohydrate. Given that this compound is not found in natural glycoconjugates, it is not a target for naturally occurring lectins, and thus, such binding studies are not a feature of glycobiology research.

Structural Basis of Recognition by Immune System Components (e.g., Epitopes)

The immune system can recognize carbohydrate structures (epitopes) on the surface of pathogens or foreign cells. This recognition is mediated by antibodies and other immune receptors. The specificity of this recognition is crucial for mounting an effective immune response. For instance, the human ABO blood groups are determined by specific carbohydrate antigens on the surface of red blood cells. The antibodies produced are specific for D-sugars in a particular linkage. As this compound is not a known component of any biological structures that the immune system would encounter, there is no research on it being a carbohydrate epitope or on the structural basis of its recognition by immune components.

This compound as a Model System in Fundamental Carbohydrate Chemistry

The study of monosaccharides is foundational to understanding complex biological processes. Within this field, this compound, a stereoisomer of the more common D-fructose, serves as an invaluable model system. Its unique structural properties and the general characteristics of L-sugars provide researchers with a powerful tool to investigate fundamental principles of carbohydrate chemistry and glycobiology.

Probing Stereochemistry and Ring-Opening/Closing Mechanisms

The stereochemistry of a sugar is paramount to its function and recognition in biological systems. This compound, with its distinct arrangement of hydroxyl groups in space, offers a unique perspective for studying these structure-function relationships. Like other sugars in aqueous solution, L-fructose exists in a dynamic equilibrium between its open-chain keto form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. tandfonline.comstackexchange.comvedantu.comlibretexts.org

This process of interconversion between the different cyclic forms is known as mutarotation, which involves the opening of the ring to the linear keto form, followed by re-cyclization. byjus.comwikipedia.orgconductscience.com For fructose, the major forms in equilibrium are β-fructopyranose, β-fructofuranose, and α-fructofuranose, with smaller amounts of α-fructopyranose and the open-chain ketone. tandfonline.com The study of the mutarotation of L-fructose allows researchers to probe the energetic favorability of different ring conformations and the stereoelectronic effects that govern the ring-opening and closing mechanisms. This fundamental knowledge is crucial for understanding how enzymes that act on sugars achieve their specificity.

The equilibrium distribution of these forms is sensitive to environmental conditions such as temperature. For instance, an increase in temperature tends to favor the formation of the fructofuranose forms at the expense of the fructopyranose forms. tandfonline.com By studying these shifts in equilibrium for this compound, scientists can gain insights into the thermodynamic parameters that drive these conformational changes.

Table 1: Equilibrium Composition of Fructose Tautomers in Water

TautomerPercentage at Equilibrium
β-D-fructopyranose~70%
β-D-fructofuranose~23%
α-D-fructofuranose~7%
α-D-fructopyranoseTrace
Open-chain (keto)Trace

Note: Data is for D-fructose, but the principles of equilibrium are applicable to L-fructose, with the understanding that the specific rotations will be of opposite sign.

Understanding the Unique Biological Properties of L-Sugars in non-human systems

One of the most striking features of life on Earth is its homochirality; for instance, living organisms almost exclusively utilize D-sugars and L-amino acids. nasa.govelsevierpure.com This makes L-sugars like this compound biologically unique. In most organisms, including humans, the metabolic machinery, particularly the enzymes involved in glycolysis, is stereospecific for D-sugars. biologyonline.com Hexokinase, the first enzyme in the glycolytic pathway, cannot effectively phosphorylate L-glucose, and by extension other L-sugars, preventing their entry into this central energy-producing pathway. biologyonline.com

This metabolic inertness is a key property being explored. However, the blanket statement that L-sugars are biologically inert is not universally true, especially in non-human systems. Research has shown that certain microorganisms possess the enzymatic capability to metabolize L-sugars. nasa.govelsevierpure.com For example, some bacterial strains have been found to utilize L-ribose and L-arabinose. nasa.govelsevierpure.com The study of these organisms and their unique enzymes, such as isomerases and epimerases, provides a window into the evolutionary pressures that may have led to the dominance of D-sugars and the metabolic pathways that can process these rarer forms.

The inability of most spoilage and pathogenic bacteria to utilize L-sugars as an energy source has been demonstrated. Studies have shown that bacteria such as Escherichia coli O157:H7, Salmonella Typhimurium, and Staphylococcus aureus cannot catabolize L-glucose. nih.gov This has implications for developing novel approaches to control microbial growth in various applications.

Applications in Biomaterials and Glycodrug Design Research

The distinct biological properties of this compound and other L-sugars make them attractive building blocks for the development of novel biomaterials and for the design of specialized tools for glycobiology research.

Development of L-Carbohydrate-Based Polymers and Delivery Systems

Carbohydrate-based polymers, or glycopolymers, are of great interest in the field of biomaterials due to their inherent biocompatibility and biodegradability. nih.gov These polymers can be fashioned into various formulations such as hydrogels, nanoparticles, and micelles for applications in drug delivery and tissue engineering. nih.gov

A significant challenge in designing these materials is controlling their degradation rate in the body. Since most enzymes in the human body are stereospecific for D-sugars, polymers constructed from L-sugars are expected to be resistant to enzymatic degradation. This property is highly desirable for creating more stable, long-lasting drug delivery vehicles or tissue scaffolds. By incorporating L-sugars like L-fructose into the polymer backbone, the degradation profile of the biomaterial can be precisely tuned. nih.gov For example, a fructose-based biodegradable cross-linker has been used in the fabrication of a molecularly imprinted polymer for targeted drug delivery. researchgate.net While this example used D-fructose, the principle highlights the utility of fructose as a building block. The use of an L-fructose-based cross-linker could offer enhanced stability.

The synthesis of polymers from fructose can be achieved through various chemical reactions, including those that lead to the formation of polyfuranic compounds from dehydrated fructose. mdpi.com Research into creating fructose polymers has been ongoing, with methods developed to produce polymers of varying molecular weights from fructose precursors. google.com Applying these methods to L-fructose could yield a new class of stable, biocompatible polymers.

Design of Enzyme Inhibitors and Antigens for Research Tools

The unique stereochemistry of L-sugars can be exploited to design highly specific molecules for probing biological systems.

Enzyme Inhibitors:

Many enzymes that process sugars are crucial for various metabolic pathways, and their dysregulation is often associated with disease. For instance, fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, the pathway that produces glucose. nih.gov Inhibitors of this enzyme are being investigated as potential therapeutics for type 2 diabetes. nih.gov The design of such inhibitors often relies on creating molecules that can bind to the enzyme's active or allosteric sites but are not processed correctly, thus blocking the enzyme's function. By using an L-sugar scaffold like this compound, it is possible to design inhibitors that are more resistant to off-target metabolic effects, as they would not be recognized by other enzymes in the D-sugar pathways. The general strategy in inhibitor design is to create a molecule that fits within the substrate's "envelope" of interaction with the enzyme, and the unique stereochemistry of an L-sugar provides a novel starting point for this. umassmed.edu

Antigens for Research Tools:

Carbohydrates on the surface of cells, known as glycans, act as antigens and are crucial for cell-cell recognition and immune responses. nih.govchemistryviews.org The specific structure of these sugar chains determines their antigenic properties. nih.govwikipedia.org For instance, the ABO blood group antigens are determined by specific sugars on the surface of red blood cells. nih.govchemistryviews.org

By synthesizing antigens based on L-sugars, researchers can create tools to probe the immune system and to develop diagnostic assays. An antibody raised against an L-sugar antigen would be highly specific and would not cross-react with the more common D-sugar structures in the body. This specificity is invaluable for creating research tools to track specific molecules or cells. For example, L-fucose is a component of some bacterial cell surface glycans and is responsible for H-specificity in the O blood type antigen. quora.com The synthesis of L-sugar analogs, including those of L-fucose, is an active area of research to probe glycan involvement in pathogenic bacteria.

Q & A

Q. How can researchers optimize X-ray crystallography conditions for this compound derivatives?

  • Methodological Answer : Screen crystallization conditions using microbatch under oil with varying PEG concentrations. Resolve phase problems via molecular replacement with homologous structures (e.g., beta-D-fructopyranose). Deposit coordinates in the Protein Data Bank (PDB) for peer validation .

Guidance for Data Presentation and Publication

  • Tables : Ensure self-explanatory titles (e.g., "Thermodynamic Parameters of this compound Isomerization") and footnotes defining abbreviations. Use Microsoft Word tables with Roman numerals for cross-referencing .
  • Figures : Label axes clearly (e.g., "Time (min)" vs. "Absorbance at 280 nm"). Provide high-resolution TIFF/EPS files for spectral data. Cite permissions for adapted figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.